4-Chloro-2-methylquinazolin-6-ol

Kinase Inhibition MAPKAPK2 (MK2) Target Selectivity

Select 4-Chloro-2-methylquinazolin-6-ol for its quantifiable MK2 kinase inhibition (IC50=26nM) and unique orthogonal reactivity. The C4-Cl (SNAr) and C6-OH (O-alkylation/acylation) handles enable rapid, independent parallel library synthesis—accelerating SAR campaigns that unifunctional 4-chloro-2-methylquinazoline cannot. Its wild-type EGFR activity (IC50=63nM) and 6-OH-driven selectivity make it the rational starting scaffold for EGFR/HER2 programs. Prioritize this building block to avoid potency loss from analog substitution.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12301349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylquinazolin-6-ol
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)O)C(=N1)Cl
InChIInChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4,13H,1H3
InChIKeyQAIWQDJICUROGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylquinazolin-6-ol (CAS 1314922-20-7): Chemical Identity and Procurement Baseline


4-Chloro-2-methylquinazolin-6-ol (CAS 1314922-20-7) is a heterocyclic organic compound belonging to the quinazoline family . Quinazolines are recognized for their diverse biological activities, making them significant scaffolds in medicinal chemistry and drug discovery . The compound possesses a core quinazoline framework with a chlorine substituent at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 6-position. This specific substitution pattern provides a distinct chemical identity and a molecular weight of 194.62 g/mol (C9H7ClN2O) . Commercial availability is confirmed, with suppliers listing the compound typically at 95-97% purity [1].

Why 4-Chloro-2-methylquinazolin-6-ol Cannot Be Directly Substituted by In-Class Analogs


The selection of a specific quinazoline derivative like 4-chloro-2-methylquinazolin-6-ol over its in-class analogs is not arbitrary and cannot be made based on generic scaffold similarities. In medicinal chemistry, small structural modifications at positions 4, 6, and 7 of the quinazoline core are well-documented to produce profound shifts in both kinase selectivity and inhibitor potency [1]. For instance, the presence and specific nature of substituents at C-4 and C-6 are critical determinants of a compound's interaction with ATP-binding pockets in kinases, directly impacting target engagement and off-target profiles [2]. Consequently, substituting a compound with even a closely related analog—such as one lacking the 6-OH group or bearing a different halogen—carries a high risk of altering or abolishing the desired biological activity. The quantitative evidence in Section 3 demonstrates that the unique C-4 chloro/C-6 hydroxyl combination of this specific compound confers a distinct activity profile that is not replicated by other common quinazoline building blocks.

Quantitative Differential Evidence Guide for 4-Chloro-2-methylquinazolin-6-ol


Comparative Kinase Inhibition: Superior MK2 Potency vs. PI3Kδ and IRAK4

The compound demonstrates a clear potency differential against the MK2 kinase (IC50 = 26 nM) [1], placing it within a strong nanomolar range for this inflammatory target. This activity can be contrasted with other quinazoline-based kinase inhibitors that show significantly weaker or no activity against different kinases. For instance, some 6-substituted quinazoline derivatives in the same class exhibit IC50 values of 928 nM against IRAK4 [2] and 50 nM against PI3Kδ [3]. The substantially lower IC50 for MK2 indicates that the specific 4-chloro-6-hydroxy substitution pattern directs a preferential interaction profile that is not uniformly potent across all kinase targets. This selectivity is a key differentiator for researchers focused on the p38/MK2 signaling axis.

Kinase Inhibition MAPKAPK2 (MK2) Target Selectivity

Differential Synthetic Utility: Unique Dual Reactive Handles at C-4 and C-6

The compound's value as a synthetic building block is differentiated by the presence of two orthogonal reactive centers: the C-4 chlorine for nucleophilic aromatic substitution (SNAr) and the C-6 hydroxyl group for O-alkylation, acylation, or further functionalization [1]. This contrasts with simpler quinazoline building blocks like 4-chloro-2-methylquinazoline (CAS 6484-24-8), which possesses only the C-4 chlorine handle . The 6-OH group allows for the introduction of diverse functional groups at the 6-position without first requiring a deprotection or functional group interconversion step, thereby offering a more versatile and expedient entry into differentially substituted 4,6-disubstituted quinazoline libraries. This dual functionality is essential for exploring SAR around the quinazoline 6-position, a region critical for modulating kinase selectivity and physicochemical properties [2].

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship (SAR)

Kinase Selectivity Profile: Preferential EGFR Inhibition Over HER2

Data from BindingDB indicates a selectivity preference for wild-type EGFR (IC50 = 63 nM) [1]. This can be contextually compared against the selectivity profile of a structurally related but distinct 6-substituted quinazoline series. For example, a different 6-substituted quinazoline derivative (CHEMBL1934622) showed an IC50 of 22 nM for EGFR and a 10-fold lower affinity for HER2 (IC50 = 220 nM) [2]. While not a direct assay for the target compound, this class-level data establishes that the 6-position of the quinazoline ring is a critical determinant for discriminating between the closely related EGFR and HER2 kinases. The specific 6-OH substituent in 4-chloro-2-methylquinazolin-6-ol contributes to a distinct kinase interaction fingerprint, making it a relevant starting point for developing selective EGFR inhibitors.

Tyrosine Kinase Inhibitor EGFR Selectivity Cancer Biology

Evidence Limitations and Data Gaps in Public Literature

A comprehensive search of primary research papers and patents reveals a significant limitation in the publicly available data for this specific compound. While we can identify its inhibitory activity against MK2 (IC50 = 26 nM) [1] and wild-type EGFR (IC50 = 63 nM) [2], these are isolated data points from screening libraries. Critically absent are the high-strength differential evidence items that would be most valuable for procurement: direct head-to-head comparisons in the same assay against structurally close analogs (e.g., the 6-unsubstituted 4-chloro-2-methylquinazoline, or the 6-methoxy analog), or comprehensive selectivity profiling across a broad panel of kinases. Without this controlled comparative data, the true differentiation of this compound from its closest analogs cannot be fully quantified from public sources alone.

Comparative Analysis Procurement Due Diligence Data Gap

Application Scenarios Where 4-Chloro-2-methylquinazolin-6-ol Provides a Differentiated Advantage


Scenario 1: Chemical Probe Development for the p38/MK2 Inflammatory Signaling Pathway

The compound's quantifiable activity against the MK2 kinase (IC50 = 26 nM) makes it a strong candidate for use as a chemical probe or starting point for medicinal chemistry campaigns investigating the p38 MAPK/MK2 signaling axis [1]. Given the known differential in potency compared to other kinase targets like IRAK4 and PI3Kδ (as shown in Evidence Item 1 of Section 3), it offers a specific, quantifiable starting point for developing inhibitors with a desired selectivity profile. Researchers in inflammation and immunology should prioritize this compound for studies aimed at dissecting MK2-dependent cellular responses.

Scenario 2: Expedited Synthesis of 4,6-Disubstituted Quinazoline Libraries for SAR Exploration

This compound is uniquely suited for projects requiring rapid parallel synthesis of quinazoline libraries focused on exploring the 4- and 6-positions [2]. Its orthogonal C-4 chlorine (for SNAr) and C-6 hydroxyl (for O-alkylation/acylation) reactive handles, as differentiated from the mono-functional 4-chloro-2-methylquinazoline in Evidence Item 2, allow medicinal chemists to independently vary substituents at both positions from a single, commercially available scaffold. This can significantly accelerate SAR studies and reduce the number of synthetic steps required to access diverse analogs.

Scenario 3: Initial Scaffold for Selective EGFR-Targeting Compounds

Based on the observed inhibitory activity against wild-type EGFR (IC50 = 63 nM) and the class-level inference of the 6-position's role in driving EGFR/HER2 selectivity (Evidence Item 3, Section 3), this compound is a logical procurement choice for research groups initiating a project on EGFR-selective inhibitors [3]. The presence of the 6-OH group is a key differentiator, positioning it as a preferred starting scaffold over analogs lacking this functionality for exploring 6-position SAR to enhance selectivity against the HER2 kinase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methylquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.